molecular formula C29H55N5O18 B1674900 lividomycin A CAS No. 11111-23-2

lividomycin A

Número de catálogo: B1674900
Número CAS: 11111-23-2
Peso molecular: 761.8 g/mol
Clave InChI: DBLVDAUGBTYDFR-SWMBIRFSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lividomycin A is a broad-spectrum aminoglycoside antibiotic complex produced by Streptomyces strains . It demonstrates significant research value due to its efficacy against a range of Gram-positive and Gram-negative bacteria, including the problematic pathogen Pseudomonas aeruginosa and Mycobacterium tuberculosis , the causative agent of tuberculosis . The primary mechanism of action of Lividomycin A is the specific inhibition of bacterial protein synthesis. Studies on Escherichia coli have shown that it acts on the ribosome, causing misreading of the genetic code and stimulating the binding of aminoacyl-transfer RNA, thereby disrupting accurate protein production and leading to bacterial cell death . Chemically, Lividomycin A is a pentasaccharide antibiotic with the molecular formula C29H55N5O19 and a molar mass of 777.775 g·mol⁻¹ . It belongs to the class of 4,5-disubstituted 2-deoxystreptamines . This compound is for research applications only and is not approved for diagnostic or therapeutic use. Researchers should handle this product with appropriate safety precautions.

Propiedades

Número CAS

11111-23-2

Fórmula molecular

C29H55N5O18

Peso molecular

761.8 g/mol

Nombre IUPAC

(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,5S,6R)-3-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C29H55N5O18/c30-3-11-23(51-28-20(43)19(42)17(40)13(5-36)47-28)18(41)15(34)27(45-11)50-24-14(6-37)48-29(21(24)44)52-25-16(39)7(31)1-8(32)22(25)49-26-9(33)2-10(38)12(4-35)46-26/h7-29,35-44H,1-6,30-34H2/t7-,8+,9-,10+,11+,12-,13-,14-,15-,16+,17-,18-,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29+/m1/s1

Clave InChI

DBLVDAUGBTYDFR-SWMBIRFSSA-N

SMILES

C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N

SMILES isomérico

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H](C[C@@H]([C@H](O2)CO)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)N)O)O)N

SMILES canónico

C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N

Apariencia

Solid powder

Otros números CAS

36441-41-5

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

lividomycin
mannosyldeoxyparomomycin

Origen del producto

United States

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Lividomicina A implica la glicosilación de 2-desoxistreptamina con moieties de azúcar específicos. Las condiciones de reacción suelen incluir el uso de donantes y aceptores de glicósidos bajo condiciones controladas de temperatura y pH para asegurar la correcta estereoquímica de los enlaces glucosídicos .

Métodos de producción industrial: La producción industrial de Lividomicina A se logra generalmente mediante procesos de fermentación utilizando cepas específicas de bacterias Streptomyces. Estas bacterias se cultivan en medios ricos en nutrientes, y el antibiótico se extrae y purifica del caldo de fermentación .

Análisis De Reacciones Químicas

Tipos de reacciones: Lividomicina A experimenta diversas reacciones químicas, incluyendo:

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones suelen implicar temperaturas y pH controlados para asegurar la ruta de reacción deseada .

Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de cetonas o aldehídos, mientras que la reducción puede producir aminas .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Lividomycin A is utilized in various scientific research domains:

  • Chemistry : It serves as a model compound for studying aminoglycoside antibiotics and their interactions with bacterial ribosomal RNA.
  • Biology : Researchers investigate its mechanisms of bacterial resistance and explore the development of new antibiotics.
  • Medicine : Lividomycin A is employed in treating bacterial infections, particularly those caused by resistant strains .
  • Industry : It is used in the production of other aminoglycoside antibiotics and as a reference standard for quality control.

Efficacy in Respiratory Infections

A clinical study involving patients with various respiratory infections demonstrated that lividomycin A was effective in treating refractory bronchiectasis. Of the 15 patients treated, 73.3% showed positive responses, with notable improvements observed in those previously resistant to other antibiotics .

Infection TypeNumber of PatientsExcellent ResponseGood ResponseFair Response
Bronchiectasis15056
Acute Bronchopneumonia7151

Treatment of Tuberculosis

Treatment GroupSputum Conversion Rate (3 Months)Sputum Conversion Rate (6 Months)
Combined Therapy53.4%54.2%
Monotherapy26.1%31.8%

Resistance Mechanisms

Research has indicated that the development of resistance to lividomycin A occurs at a slower rate compared to kanamycin in Pseudomonas aeruginosa and Mycobacterium tuberculosis, but is comparable in Staphylococcus aureus. Enzymatic inactivation studies have shown that resistant strains can phosphorylate lividomycin A, leading to reduced efficacy .

Industrial Production

Lividomycin A is produced industrially through fermentation processes utilizing specific strains of Streptomyces bacteria. These bacteria are cultured in nutrient-rich media, followed by extraction and purification from the fermentation broth.

Comparación Con Compuestos Similares

Structural Characteristics

Lividomycin A shares a core neamine moiety (rings I and II) with other 4,5-disubstituted aminoglycosides like neomycin B and paromomycin but differs in its extended oligosaccharide chain (Table 1). Key structural distinctions include:

  • Ring I : Lacks a hydroxyl group at position 3', unlike paromomycin and neomycin B, which have a 3'-OH critical for hydrogen bonding to rRNA nucleotide A1492 .
  • 5"-Position : A hydroxyl group critical for antibacterial activity; its removal (e.g., 5"-deoxy-lividomycin A) significantly reduces potency .

Table 1: Structural Comparison of Lividomycin A with Related Aminoglycosides

Compound Core Structure Rings Charge Key Functional Groups
Lividomycin A Neamine-based 5 +5 3'-deoxy, 5"-OH
Neomycin B Neamine-based 6 +6 3'-OH, 5"-OH
Paromomycin Neamine-based 4 +5 3'-OH, 6'-OH
Ribostamycin Neamine-based 3 +4 3'-OH, lacks rings IV and V
Gentamicin C1A Kanamycin-based 4 +5 4,6-disubstituted ring II
Ribosomal Binding and Mechanism

Lividomycin A binds the 16S rRNA A-site similarly to paromomycin but with distinct interactions (Figure 1):

  • Conserved Contacts : Eight hydrogen bonds to nucleotides G1494, A1493, and U1495 (shared with neamine-class antibiotics) .
  • Unique Interactions : Despite lacking the 3'-OH, it compensates via additional contacts with rings IV and V, resulting in 31 total RNA interactions—more than paromomycin (25) but fewer shared contacts (9–11 vs. 15–18 for neomycin B) .
  • Thermodynamic Stability: Stabilizes RNA-RNA duplexes by increasing melting temperature (ΔTm = +10.2°C), a trait absent in DNA-binding aminoglycosides .

Figure 1: Lividomycin A Binding to rRNA A-Site
(Adapted from )

  • Rings I–V engage nucleotides G1491–U1495 via hydrogen bonds (red) and water-mediated contacts.
  • The disordered orientation of ring IV reduces specificity compared to neomycin B.
Resistance Mechanisms

Resistance to lividomycin A arises primarily through enzymatic modification:

  • Phosphorylation : Resistant Staphylococcus aureus strains phosphorylate lividomycin A at the 5"-OH via a kinase homologous to R-factor-associated enzymes in E. coli .
  • Efflux Pumps : Less commonly reported compared to gentamicin and tobramycin, likely due to its larger size and charge .
Antimicrobial Spectrum and Clinical Relevance

Lividomycin A’s spectrum overlaps with paromomycin but differs from other aminoglycosides (Table 2):

  • Mycobacteria : Superior to gentamicin and tobramycin against M. tuberculosis .
  • Gram-Negatives: Active against P. aeruginosa but less effective than amikacin in renal infections .
  • Synergy : Combined with β-lactams (e.g., AB-PC), it shows enhanced efficacy in intestinal infections .

Table 2: Activity Spectrum Comparison

Organism Lividomycin A Paromomycin Neomycin B Gentamicin
Mycobacterium tuberculosis +++ ++ + -
Pseudomonas aeruginosa ++ + - +++
Escherichia coli + +++ +++ +++
Staphylococcus aureus ++ ++ +++ +++
Streptococcus spp. - - - +

Actividad Biológica

Lividomycin A, a member of the aminoglycoside antibiotic family, has garnered attention for its broad-spectrum antibacterial activity. It is particularly noted for its effectiveness against various Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis and Pseudomonas aeruginosa . This article delves into the biological activity of lividomycin A, highlighting its mechanisms of action, clinical efficacy, and resistance profiles based on diverse research findings.

Lividomycin A functions primarily by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, disrupting the decoding process and leading to misreading of mRNA. This action results in the production of nonfunctional proteins, ultimately causing bacterial cell death .

Key Features:

  • Broad-spectrum activity : Effective against a wide range of bacterial pathogens.
  • Target specificity : Primarily targets the bacterial ribosome, minimizing effects on human cells.

Case Studies

  • Respiratory Infections :
    • In a study involving 15 patients with refractory bronchiectasis, 73.3% showed a positive response to lividomycin A at a dosage of 1 g/day over one week. Notably, good cures were reported in 5 patients and fair cures in 6 patients .
    • For patients with acute bronchopneumonia, lividomycin A achieved excellent to fair cures across all cases treated .
  • In Vitro Susceptibility Testing :
    • Minimum Inhibitory Concentration (MIC) values for various pathogens were established:
      • Pseudomonas aeruginosa: 50 µg/ml
      • Klebsiella pneumoniae: 3.13 to 6.25 µg/ml
      • Haemophilus influenzae: 1.56 to 6.25 µg/ml
      • Staphylococcus aureus: 1.56 µg/ml .

Summary Table of Clinical Findings

Infection TypePatient CountExcellent CureGood CureFair CureNo Effect
Bronchiectasis150564
Acute Bronchopneumonia71510
Lobar Pneumonia10001

Resistance Mechanisms

Despite its efficacy, resistance to lividomycin A has been observed in certain bacterial strains. Research indicates that enzymatic inactivation plays a significant role in this resistance:

  • Enzymatic Resistance : Clinical isolates of staphylococci demonstrated varying levels of susceptibility to lividomycin A due to the presence of modifying enzymes that can inactivate the antibiotic .

Resistance Profiles

The development of resistance is often attributed to:

  • Aminoglycoside-modifying enzymes (AMEs) : These enzymes can modify lividomycin A, rendering it ineffective against certain strains.
  • Genetic factors : Horizontal gene transfer among bacteria contributes to the spread of resistance traits.

Q & A

Q. What is the primary mechanism by which lividomycin A interacts with ribosomal RNA, and what experimental approaches are used to validate these interactions?

Lividomycin A binds to the prokaryotic rRNA A-site subdomain through noncovalent interactions, stabilizing RNA duplexes. Key methodologies include:

  • Mass spectrometry (MS) : Quantifies binding affinities and identifies protection patterns in RNA fragmentation assays .
  • Thermal denaturation assays : Measure stabilization of RNA duplexes via increased melting temperatures (Tm) .
  • Circular dichroism (CD) spectroscopy : Distinguishes A-form vs. B-form helices by analyzing groove topology .

Q. How does lividomycin A distinguish between A-form and B-form nucleic acid helices in binding studies?

Lividomycin A preferentially binds the deep major groove of A-form RNA helices, validated through:

  • DOCK program analysis : Predicts shape complementarity to RNA grooves .
  • Groove-binding assays : Uses thermal stabilization (ΔTm) differences in RNA vs. DNA duplexes (e.g., ΔTm = +10.2°C for RNA vs. +1.3°C for DNA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in lividomycin A’s binding affinity data across different RNA subdomains?

Discrepancies arise from RNA structural variations (e.g., eukaryotic vs. prokaryotic subdomains). Strategies include:

  • Mutagenesis studies : Replace key nucleotides (e.g., A1408G in rRNA) to assess binding selectivity .
  • Comparative footprinting : Use dimethyl sulfate (DMS) protection assays in large RNA contexts (e.g., HIV-1 DIS RNA) to identify site-specific interactions .

Q. What methodological considerations are critical when analyzing lividomycin A’s inhibition patterns in bifunctional enzymes like AAC(6')-Ib?

Key experimental designs for enzyme kinetics include:

  • Initial velocity patterns : Fit data to equations (e.g., eq 2) to determine substrate competition .
  • Dead-end inhibition assays : Use fixed saturating concentrations of co-substrates (e.g., AcCoA) to isolate inhibition mechanisms .
  • KM value comparisons : Lividomycin A’s KM is 20× higher than neomycin, suggesting unique binding modes in AAC(6')-Ib .

Q. What structural biology techniques elucidate lividomycin A’s interaction with the HIV-1 dimerization initiation site (DIS) RNA?

  • DMS footprinting : Identifies protected nucleotides (e.g., A280 in DIS RNA) to map binding sites .
  • Fluorine NMR solvent isotope shifts : Confirms major groove binding in A-form helices .
  • Thermal stabilization assays : Quantify RNA duplex stability in the presence of aminoglycosides .

Q. How do transporter genes in biosynthetic gene clusters (BGCs) influence the functional characterization of lividomycin A?

  • antiSMASH database analysis : Identifies BGCs with transporters (e.g., FecCD) to predict metabolite activity .
  • False-positive validation : Exclude non-siderophore BGCs by comparing transporter specificity across microbial genera .

Data Contradiction and Analysis

  • Example : Disparate binding affinities for prokaryotic vs. eukaryotic rRNA subdomains (e.g., apramycin prefers eukaryotic sites, while lividomycin binds prokaryotic A-sites). Resolution involves mutagenesis and MS-based protection assays to validate RNA structural determinants .

Methodological Best Practices

  • For enzyme studies : Use dead-end inhibitors and substrate saturation to isolate kinetic parameters .
  • For RNA interactions : Combine CD spectroscopy, thermal denaturation, and footprinting to correlate structural and thermodynamic data .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.